3-allyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
3-allyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has been synthesized and studied for its potential applications in scientific research. This molecule has a unique structure that makes it an interesting target for synthesis and investigation. In
Mechanism of Action
The mechanism of action of 3-allyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it is thought to act by inhibiting the activity of enzymes that are involved in DNA replication and cell division. This leads to the death of cancer cells and other rapidly dividing cells.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-allyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its unique structure. This makes it an interesting target for synthesis and investigation. Additionally, this compound has shown activity against cancer cells and other rapidly dividing cells, making it a useful tool for studying these types of cells. However, one limitation of using this compound is its moderate yield in synthesis, which may make it difficult to obtain large quantities for use in experiments.
Future Directions
There are several future directions for the study of 3-allyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one. One area of interest is in the development of new drugs for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug development. Additionally, this compound may be useful in the development of new antibiotics for the treatment of bacterial and fungal infections. Further studies are needed to explore these potential applications.
Scientific Research Applications
3-allyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has several potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to have activity against cancer cells, and it may be useful in the development of new anticancer drugs. Additionally, this compound has been shown to have activity against bacteria and fungi, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
3-prop-2-enyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-3-9-20-12-19-17-16(18(20)21)15(11-23-17)13-5-7-14(8-6-13)22-10-4-2/h3,5-8,11-12H,1,4,9-10H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUDMTQFQPFOSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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